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molecular formula C10H8ClN B1360239 6-Chloro-2-methylquinoline CAS No. 92-46-6

6-Chloro-2-methylquinoline

Cat. No. B1360239
M. Wt: 177.63 g/mol
InChI Key: OCCIBGIEIBQGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530476B2

Procedure details

A suspension of 6-chloro-2-methyl-quinoline (355 mg) and SeO2 (233 mg) in 1,4-dioxane (3 mL) was heated at 80° C. for 16 h. The resulting black mixture was filtered through diatomaceous earth. Concentration of the filtrate gave the title compound as a yellow powder (324 mg).
Quantity
355 mg
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
233 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[CH:6]=[CH:5]2.[O:13]1CCOCC1>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH:12]=[O:13])[CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
355 mg
Type
reactant
Smiles
ClC=1C=C2C=CC(=NC2=CC1)C
Name
SeO2
Quantity
233 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting black mixture was filtered through diatomaceous earth

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=CC(=NC2=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 324 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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